molecular formula C18H17ClF3NO4S B3540603 2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B3540603
M. Wt: 435.8 g/mol
InChI Key: PWRJJUBFUQBKNR-UHFFFAOYSA-N
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Description

The compound “2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline” is a complex organic molecule. It contains a tetrahydroisoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing pyrrolidine ring . The molecule also contains a sulfonyl group attached to a chloro-trifluoromethylphenyl group .


Synthesis Analysis

The synthesis of such compounds often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 . The substitution of Cl by the primary amines on the substrate was achieved respectively in high to moderate yields by refluxing solution of 1,4-dioxane or 1,2-dichloroethane in the presence of an excess of the corresponding amine .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The compound has a tetrahydroisoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing pyrrolidine ring . The molecule also contains a sulfonyl group attached to a chloro-trifluoromethylphenyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The tetrahydroisoquinoline core can undergo various reactions, including electrophilic aromatic substitution, nucleophilic addition to the imine, and reduction of the imine to an amine . The sulfonyl group can act as an electrophile in reactions with nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For a similar compound, 4-Chloro-3-(trifluoromethyl)phenyl isocyanate, it is reported to be a fused solid or clear liquid as melt with a refractive index of 1.5875-1.5925 @ 20°C .

Properties

IUPAC Name

2-[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClF3NO4S/c1-26-16-7-11-5-6-23(10-12(11)8-17(16)27-2)28(24,25)13-3-4-15(19)14(9-13)18(20,21)22/h3-4,7-9H,5-6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRJJUBFUQBKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
Reactant of Route 3
2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
Reactant of Route 4
2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
Reactant of Route 5
2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

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